![molecular formula C8H9ClN4O2 B1447416 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride CAS No. 334707-11-8](/img/structure/B1447416.png)
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride
Overview
Description
4-Aminophenol, a compound structurally similar to the one you’re asking about, is typically used as a developer for black-and-white film . It’s a white powder that is moderately soluble in alcohols and can be recrystallized from hot water .
Synthesis Analysis
A method for manufacturing a compound of formula (I), which could be related to the compound you’re asking about, involves reacting a compound of formula (II) with a compound of formula (III) and a compound of formula (IV) in sequence in the presence of a base in a solvent .
Molecular Structure Analysis
The molecular structure of 4-(3-aminophenyl)benzonitrile, a compound similar to the one you’re asking about, was studied with Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .
Chemical Reactions Analysis
4-Aminophenol, a compound structurally similar to the one you’re asking about, is produced from phenol by nitration followed by reduction with iron . Alternatively, the partial hydrogenation of nitrobenzene affords phenylhydroxylamine, which rearranges primarily to 4-aminophenol .
Physical And Chemical Properties Analysis
4-Aminophenol, a compound structurally similar to the one you’re asking about, appears as colorless to reddish-yellow crystals . It has a melting point of 187 - 191 °C and a boiling point of 284 °C .
Scientific Research Applications
Biochemistry: Enzyme Inhibition Studies
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride: has potential applications in biochemistry, particularly in enzyme inhibition studies. Its structure suggests that it could interact with active sites of enzymes or participate in the formation of enzyme-substrate complexes, providing insights into enzyme mechanisms and aiding in the development of new inhibitors .
Pharmacology: Drug Development
In pharmacology, this compound could be explored as a precursor for drug development. Its unique scaffold might be useful in synthesizing novel compounds with therapeutic properties, such as antiviral or anticancer agents .
Organic Chemistry: Synthesis of Heterocyclic Compounds
The triazolidine ring present in the compound is a valuable feature in organic synthesis. Researchers can use this moiety to synthesize a variety of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .
Analytical Chemistry: Chromatographic Analysis
This compound could serve as a standard or a derivatization agent in chromatographic analysis due to its distinct chemical properties. It may help in the quantification or separation of substances in complex mixtures .
Materials Science: Polymer Synthesis
The amino group in the compound provides a functional handle for polymer synthesis. It could be incorporated into polymers to enhance their properties, such as thermal stability or mechanical strength, which is crucial for advanced material applications .
Environmental Science: Photocatalysis
The compound’s structure indicates potential for photocatalytic applications. It could be used in the synthesis of covalent organic frameworks (COFs) that are effective in environmental pollutant degradation and energy conversion processes .
Safety And Hazards
properties
IUPAC Name |
4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.ClH/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14;/h1-4H,9H2,(H,10,13)(H,11,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJZBUDWKLIRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)NNC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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